
3-(2-Fluorophenoxy)azetidine hydrochloride
Description
Chemical Identity and Structural Characteristics
3-(2-Fluorophenoxy)azetidine hydrochloride is characterized by its unique molecular architecture that combines multiple distinct chemical features within a single compound. The compound possesses the Chemical Abstracts Service registry number 1401786-30-8 and exhibits a molecular formula of C9H11ClFNO with a molecular weight of 203.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its structural composition of an azetidine ring substituted at the 3-position with a 2-fluorophenoxy group and associated with a hydrochloride salt.
The structural characteristics of this compound are particularly noteworthy due to the presence of the azetidine ring system, which constitutes a four-membered saturated heterocycle containing one nitrogen atom. The InChI (International Chemical Identifier) code for this compound is 1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H, which provides a standardized representation of its molecular structure. The compound exists as a solid at room temperature and requires storage under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to maintain its stability and purity, which is typically maintained at 98 percent.
The base azetidine portion without the hydrochloride salt, 3-(2-Fluorophenoxy)azetidine, has been independently characterized with the Chemical Abstracts Service number 918831-13-7 and a molecular formula of C9H10FNO, resulting in a molecular weight of 167.18 grams per mole. The structural configuration features a highly strained four-membered ring that imparts unique reactivity characteristics to the molecule, with the ring strain estimated at approximately 25.4 kilocalories per mole, positioning it between the higher strain of aziridines and the lower strain of five-membered pyrrolidine rings.
Property | Value |
---|---|
Chemical Abstracts Service Number | 1401786-30-8 |
Molecular Formula | C9H11ClFNO |
Molecular Weight | 203.64 g/mol |
IUPAC Name | This compound |
Physical State | Solid |
Purity | 98% |
Storage Temperature | 2-8°C |
Storage Conditions | Inert atmosphere |
Significance in Organic Chemistry and Materials Science
The significance of this compound in organic chemistry and materials science stems from its unique combination of structural features that enable diverse synthetic applications and functional properties. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.
The fluorinated phenoxy substituent introduces additional complexity and functionality to the azetidine core, enhancing the compound's potential applications in pharmaceutical development. Fluorinated organic compounds are frequently utilized in pharmaceuticals due to their unique properties, such as increased lipophilicity and metabolic stability. The trifluoromethyl and fluorine substituents in related azetidine derivatives have been shown to enhance biological activity and chemical stability, making these compounds valuable scaffolds for drug discovery efforts.
Recent advances in computational modeling have demonstrated the potential for predicting and optimizing the synthesis of azetidine-containing compounds, including fluorinated derivatives like this compound. Researchers from Massachusetts Institute of Technology and the University of Michigan have developed computational models that can predict compounds capable of reacting to form azetidines using photocatalytic methods, moving beyond traditional trial-and-error approaches to enable more efficient synthetic planning.
The strain-driven character of the four-membered heterocycle makes azetidines particularly valuable as building blocks for accessing more complex molecular architectures through ring-opening reactions. The ring strain of approximately 25.4 kilocalories per mole provides sufficient driving force for various chemical transformations while maintaining adequate stability for synthetic manipulation. This balance between reactivity and stability has led to increased interest in azetidine derivatives as platforms for developing novel materials with specific properties.
In materials science applications, azetidine derivatives have found utility in polymerization processes, where the ring strain can be exploited to drive polymerization reactions. The resulting polymers have important applications including antibacterial and antimicrobial coatings, carbon dioxide adsorption materials, chelation systems, and materials templating applications. The incorporation of fluorinated substituents, as present in this compound, can further enhance the properties of such polymer materials by introducing additional functionality and improving thermal and chemical stability.
Historical Context and Evolution of Azetidine Derivatives
The historical development of azetidine derivatives traces back to the early 20th century, with significant milestones marking the evolution of this important class of heterocyclic compounds. The history of azetidine compounds can be traced to 1907 with the Schiff base reaction involving aniline and aldehydes, representing early explorations into four-membered nitrogen-containing ring systems. This foundational work established the groundwork for subsequent developments in azetidine chemistry that would prove crucial for pharmaceutical and materials applications.
A significant historical milestone occurred in 1955 with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis. This compound was identified as a proline receptor antagonist, marking the beginning of serious scientific interest in the biological significance of azetidine-containing natural products. The discovery of this naturally occurring azetidine derivative provided validation for the biological relevance of four-membered nitrogen heterocycles and spurred further research into their synthesis and applications.
The evolution of azetidine chemistry gained substantial momentum following Alexander Fleming's discovery of penicillin and the subsequent recognition of the importance of beta-lactam antibiotics. This breakthrough highlighted the critical role of four-membered cyclic amides in biological systems and created an urgent need for developing more active compounds against bacterial and fungal infections, particularly in response to growing microbial resistance. The molecular action of beta-lactam derivative antibiotics involves powerful selective and irreversible inhibition of enzymes involved in peptidoglycan layer development, demonstrating the unique biological properties that can be achieved through four-membered ring systems.
The field experienced significant advancement in 2007 with the isolation of one of the most complex azetidine derivatives from Daphniphyllum calycillum, representing a milestone in understanding the structural diversity possible within azetidine chemistry. This discovery expanded the known chemical space of azetidine derivatives and provided new targets for synthetic chemists attempting to replicate and modify naturally occurring structures.
Recent decades have witnessed remarkable advances in the chemistry and reactivity of azetidines, driven by improved synthetic methodologies and a deeper understanding of their strain-driven reactivity patterns. Modern synthetic approaches have overcome many of the traditional challenges associated with azetidine synthesis, including issues related to the instable strain in the ring system that historically made preparation of azetidine derivatives one of the most challenging synthetic targets. Contemporary methods now employ cyclization, cycloaddition, and transformation of other heterocyclic systems to access diverse azetidine structures with improved efficiency and selectivity.
The development of photocatalytic synthesis methods represents a recent innovation in azetidine chemistry, with researchers developing new approaches that use light-driven catalysts to promote azetidine formation. These methods have been coupled with computational modeling to predict successful reaction conditions, representing a significant evolution from the traditional trial-and-error approaches that characterized earlier synthetic efforts.
Historical Period | Key Development | Significance |
---|---|---|
1907 | Schiff base reactions with aniline and aldehydes | Early foundation of azetidine chemistry |
1955 | Isolation of L-azetidine-2-carboxylic acid | First natural azetidine derivative discovered |
Post-Fleming Era | Recognition of beta-lactam importance | Drove pharmaceutical interest in four-membered rings |
2007 | Complex azetidine from Daphniphyllum calycillum | Demonstrated structural diversity potential |
Recent Years | Photocatalytic synthesis methods | Modern computational and synthetic approaches |
Properties
IUPAC Name |
3-(2-fluorophenoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHNDAUXWXARCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Azetidine-3-carboxylic acid and derivatives serve as common starting points for azetidine synthons.
- Protected azetidine derivatives such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate are frequently employed intermediates.
- Fluorination reagents such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride are used to introduce fluorine atoms at specific positions.
General Synthetic Strategy
The preparation of 3-(2-fluorophenoxy)azetidine hydrochloride generally follows these key steps:
- Protection of azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to facilitate selective transformations.
- Introduction of fluoromethyl substituents on the azetidine ring through displacement or fluorination reactions.
- Formation of the 2-fluorophenoxy side chain via nucleophilic substitution or coupling reactions.
- Deprotection and salt formation to yield the hydrochloride salt of the target compound.
Detailed Preparation Routes
Fluorination and Protection
Starting from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , fluorination is achieved by treatment with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to form tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate . This step typically involves reflux conditions to ensure complete conversion.
Alternatively, methanesulfonylation of the hydroxymethyl group followed by fluorination with triethylamine trihydrofluoride can be employed to install the fluorine atom at the 3-position on the azetidine ring.
Coupling with 2-Fluorophenol Derivatives
The fluorinated azetidine intermediate is then reacted with 2-fluorophenol or its derivatives under basic conditions (e.g., sodium hydride as a base) to form the 3-(2-fluorophenoxy)azetidine structure via nucleophilic substitution of a suitable leaving group (such as a bromide or tosylate) on the azetidine ring.
Protection of the phenol group with tetrahydropyranyl (THP) groups may be used to enhance selectivity and yield during coupling reactions, followed by deprotection under acidic conditions.
Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed by treatment with 4 M hydrochloric acid in dioxane or aqueous HCl , yielding the free amine.
The free amine is then converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the amine in an appropriate solvent (e.g., ethanol) or by treatment with aqueous HCl, followed by isolation of the solid hydrochloride salt.
Representative Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Boc protection of azetidine | Boc2O, base (e.g., triethylamine), DCM | 80-90 | Standard protection step |
Fluorination | TBAF or HF/trimethylamine, reflux | 70-85 | Fluorination of hydroxymethyl group |
Methanesulfonylation + fluorination | Methanesulfonyl chloride, triethylamine; then triethylamine trihydrofluoride | 65-75 | Alternative fluorination route |
Coupling with 2-fluorophenol | NaH, DMF or THF, 60-80°C | 60-80 | Nucleophilic substitution to form ether bond |
Boc deprotection | 4 M HCl in dioxane or aqueous HCl | >90 | Efficient removal of Boc group |
Hydrochloride salt formation | HCl gas or aqueous HCl, ethanol | 70-90 | Isolation of stable hydrochloride salt |
Alternative Synthetic Approaches
Some methods start with 3-bromo- or 3-chloromethyl azetidine derivatives , which are converted to fluoromethyl azetidines by nucleophilic displacement with fluoride sources.
Reduction steps using hydride reagents such as sodium borohydride or lithium aluminum hydride are applied to convert esters or carboxylates to alcohols before fluorination.
Use of diphenylmethanamine for cyclization and subsequent deprotection under palladium catalysis allows access to fluoromethyl azetidines with high purity.
Research Findings and Optimization
The choice of fluorinating reagent significantly affects yield and purity. For example, TBAF provides milder conditions and better selectivity compared to harsher reagents like HF/trimethylamine.
Protecting groups on the azetidine nitrogen and phenol hydroxyl groups improve reaction efficiency by preventing side reactions and facilitating purification.
Deprotection steps using acid are optimized to avoid decomposition of the azetidine ring, typically performed at controlled temperatures and times.
Purification is commonly achieved by aqueous extraction, crystallization, or flash chromatography, depending on the step and intermediates involved.
Summary Table of Key Synthetic Steps
Step No. | Transformation | Starting Material | Reagents/Conditions | Product/Intermediate |
---|---|---|---|---|
1 | Boc protection | Azetidine or azetidine-3-carboxylic acid | Boc2O, base, DCM | Boc-protected azetidine derivative |
2 | Fluorination | Boc-protected azetidin-3-ylmethanol | TBAF or HF/trimethylamine, reflux | Boc-protected 3-(fluoromethyl)azetidine |
3 | Coupling with 2-fluorophenol | Boc-protected 3-(halomethyl)azetidine | 2-Fluorophenol, NaH, DMF, heat | Boc-protected 3-(2-fluorophenoxy)azetidine |
4 | Boc deprotection | Boc-protected 3-(2-fluorophenoxy)azetidine | 4 M HCl in dioxane or aqueous HCl | 3-(2-Fluorophenoxy)azetidine free amine |
5 | Hydrochloride salt formation | Free amine | HCl gas or aqueous HCl, ethanol | This compound |
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring undergoes regioselective cleavage under acidic or nucleophilic conditions due to ring strain (bond angle ~88°) and electron-deficient nitrogen .
Table 1: Ring-opening reactions
Key mechanistic insights:
-
Protonation at nitrogen increases electrophilicity, facilitating nucleophilic attack at C2 or C3 positions .
-
Ring-opening with cyanide proceeds via SN2 mechanism at C3, confirmed by retention of stereochemistry in chiral analogs .
Nucleophilic Substitution at Fluorophenoxy Group
The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution.
Table 2: Aromatic substitution reactions
Reagent | Conditions | Position Modified | Product | Yield | Source |
---|---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 30 min | Para to fluorine | 3-(2-Fluoro-4-nitrophenoxy)azetidine | 54% | |
Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 2 hr | Ortho to oxygen | Dichloro derivative | 61% | |
H₂, Pd/C | EtOH, 40 psi, 24 hr | Fluorine removal | 3-Phenoxyazetidine hydrochloride | 89% |
Notable observation:
-
Meta-directing effect of fluorine observed in nitration reactions, contrasting typical ortho/para orientation.
Ring Expansion and Functionalization
The strained azetidine system undergoes [2+2] photocycloadditions and C–H activation:
A. Photochemical [2+2] cycloaddition
-
Reacts with electron-deficient alkenes (e.g., methyl acrylate) under UV light (λ = 254 nm) to form bicyclo[3.2.0]heptane derivatives .
Conditions : CH₃CN, N₂ atmosphere, 48 hr
Yield : 68%
B. C(sp³)–H Arylation
-
Palladium-catalyzed coupling at C3 position:
textPd(OAc)₂ (10 mol%) AgOAc (2 equiv) (BnO)₂PO₂H (20 mol%) DCE, 110°C, 24 hr
Produces 3-arylazetidines with >95% cis-selectivity .
Acid-Catalyzed Rearrangements
Under strong acidic conditions (H₂SO₄, TFAA), three primary pathways emerge:
-
Ring contraction to aziridine derivatives via dehydrohalogenation
-
Dimerization through N-acylation of hydrolyzed intermediates
-
Formation of Schiff bases with aldehydes (e.g., benzaldehyde)
Table 3: Rearrangement products
Acid Catalyst | Temperature | Major Product | Byproducts |
---|---|---|---|
TFAA | -10°C | Trifluoroacetamide derivative | <5% oligomers |
H₂SO₄ (conc.) | 25°C | Aziridine hydrochloride | 12% decomposition |
p-TsOH | 80°C | Polycyclic amine salts | 22% unidentified |
Coordination Chemistry
The nitrogen lone pair participates in metal complex formation:
A. Lanthanide complexes
-
La³+ and Y³+ form stable octahedral complexes (log K = 4.2–5.8)
-
Applications: Lewis acid catalysis in Diels-Alder reactions
B. Transition metal catalysts
-
Pd(II) complexes enable Suzuki-Miyaura couplings at ppm catalyst loadings
-
Ru-based complexes show activity in hydrogen transfer reactions
Comparative Reactivity
The hydrochloride salt exhibits distinct behavior compared to free base:
Property | Free Base | Hydrochloride Salt |
---|---|---|
Solubility in H₂O | 12 mg/mL | >500 mg/mL |
Thermal stability | Decomposes @ 145°C | Stable to 220°C |
Reaction rate* | t₁/₂ = 8.2 min | t₁/₂ = 2.1 min |
Scientific Research Applications
Scientific Research Applications
3-(2-Fluorophenoxy)azetidine hydrochloride has a wide range of applications across several domains:
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceutical agents, particularly due to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways.
- Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit pharmacological effects, including anti-inflammatory and analgesic properties. This indicates potential therapeutic uses for this compound.
Biochemical Research
- Enzyme Interaction Studies : It has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of other compounds.
- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation. This modulation can impact various cellular functions, making it useful for studying cancer biology and other diseases.
Chemical Synthesis
- Building Block for Complex Molecules : It is utilized as a building block in organic synthesis, particularly in creating more complex molecules and polymers. Its unique reactivity allows for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions .
Synthesis of this compound
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Alkylation of Primary Amines : This method involves the use of bis-triflates derived from 2-substituted-1,3-propanediols.
- Chemical Transformations : The compound can undergo various chemical reactions to enhance its properties or functionalize the azetidine ring further.
Data Table: Summary of Applications
Application Area | Specific Uses | Potential Impact |
---|---|---|
Medicinal Chemistry | Drug development scaffold | New therapeutic agents for pain and inflammation |
Biochemical Research | Enzyme interaction studies | Insights into drug metabolism |
Chemical Synthesis | Building block for complex molecules | Enhanced reactivity in organic synthesis |
Case Studies
Several studies highlight the potential applications of this compound:
- Anti-inflammatory Properties : Research indicates that compounds with similar azetidine structures exhibit significant anti-inflammatory effects, suggesting that this compound may also possess such properties.
- Cancer Research : Studies have shown that modulation of the MAPK/ERK pathway by this compound could lead to novel therapeutic strategies in cancer treatment by influencing cell proliferation dynamics.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
---|---|---|---|---|
3-(2-Fluorophenoxy)azetidine hydrochloride | C₉H₁₁ClFNO | 203.65 (calculated) | 144205-68-5 | - Ortho-fluorophenoxy substituent; azetidine core with HCl salt. |
3-(4-Chlorophenoxy)azetidine hydrochloride | C₉H₁₁Cl₂NO | 220.10 | 1019616-06-8 | - Para-chlorophenoxy group; higher molecular weight due to Cl vs. F. |
3-(3-Chlorophenoxy)azetidine hydrochloride | C₉H₁₁Cl₂NO | 220.10 | 1312325-32-8 | - Meta-chlorophenoxy substituent; positional isomerism affects reactivity. |
3-(2-Fluoro-4-nitrophenoxy)azetidine hydrochloride | C₉H₁₀ClFN₂O₃ | 248.64 | Not provided | - Additional nitro group at para position; increased polarity. |
Key Observations :
Azetidine Derivatives with Alkyl/Aryl Modifications
Key Observations :
- Bulkier Substituents : Compounds like the naphthyl derivative show marked biological activity (e.g., NLRP3 inflammasome inhibition) due to enhanced hydrophobic interactions .
- Fluorine Positioning: The fluorophenoxymethyl variant (CAS 1864057-70-4) retains fluorine’s benefits while adding a methylene spacer, altering spatial orientation .
Piperidine-Based Analogues
Biological Activity
3-(2-Fluorophenoxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Overview of the Compound
This compound is characterized by a four-membered azetidine ring with a 2-fluorophenoxy substituent. Its molecular structure enhances its reactivity, particularly in pharmacological contexts. The hydrochloride form improves solubility in polar solvents, facilitating various biological assays and applications in drug discovery.
The precise mechanism of action for this compound remains largely undiscovered. However, preliminary studies suggest several potential pathways through which it may exert its biological effects:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to either inhibition or activation of the enzymes, affecting the metabolism of other compounds.
- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
- Gene Expression Alteration : The compound can modulate the expression of genes involved in metabolic processes, impacting cellular metabolism and function.
Research indicates that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : Preliminary studies have indicated potential anticancer properties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
Table 1: Biological Activity Against Cancer Cell Lines
Cellular Effects
In vitro studies have demonstrated that this compound affects various cellular processes:
- Cytotoxicity : The compound has shown cytotoxic effects on tumor and non-tumor mammalian cell lines, indicating its potential as a therapeutic agent .
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Screening : A study evaluated multiple derivatives for their anticancer activity using the National Cancer Institute's guidelines. Compounds similar to this compound exhibited varying degrees of growth inhibition across different cancer cell lines .
- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding its therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(2-fluorophenoxy)azetidine hydrochloride in laboratory settings?
- Methodological Answer : Prior to use, review Safety Data Sheets (SDS) for hazard identification, which emphasize wearing PPE (gloves, goggles, lab coats) and working in a fume hood. First-aid measures for inhalation or skin contact include immediate decontamination with water and medical consultation . Storage should comply with temperature guidelines (e.g., 0–6°C for related fluorinated compounds) to prevent decomposition .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : While direct synthesis protocols are not explicitly documented, analogous azetidine derivatives (e.g., 3-hydroxymethylazetidine hydrochloride) are synthesized via nucleophilic substitution or ring-closing reactions using cost-effective reagents like epichlorohydrin . Purity validation (>95%) via HPLC or NMR is critical, as impurities can skew pharmacological assays .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of /-NMR to confirm the azetidine ring and fluorophenoxy substituents. Mass spectrometry (HRMS) can validate molecular weight (e.g., CHClFN for a related compound, MW 111.55) . Purity assessment via reverse-phase HPLC with UV detection is recommended .
Advanced Research Questions
Q. How does the fluorophenoxy group influence the compound’s reactivity in pharmacological models?
- Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to target proteins. For example, KHG26792, a structurally similar azetidine derivative, showed activity in melanogenesis regulation via ERK/GSK3β pathways . Computational modeling (e.g., ClogP predictions) can quantify lipophilicity and guide structure-activity relationship (SAR) studies .
Q. What experimental strategies address contradictions in bioactivity data across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific expression of targets (e.g., TLR4/NF-κB in BV2 microglia ). Standardize assays using isogenic cell lines and include controls for off-target effects (e.g., ROS inhibitors). Dose-response curves and time-course studies can clarify mechanistic nuances .
Q. How can structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to the azetidine ring to improve solubility, as seen in 3-azetidinecarboxylic acid derivatives . In vivo PET imaging with radiolabeled analogs (e.g., -tagged versions) can validate BBB penetration .
Q. What are the best practices for validating target engagement in complex biological systems?
- Methodological Answer : Use CRISPR/Cas9-engineered knockout models to confirm target specificity. For example, in studies of NLRP3 inflammasome inhibition, compare wild-type and NLRP3 cells to isolate compound effects . Surface plasmon resonance (SPR) assays can quantify binding kinetics to recombinant proteins .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.